2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Catalog No.
S785731
CAS No.
6655-27-2
M.F
C9H11N3O4S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazi...

CAS Number

6655-27-2

Product Name

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

IUPAC Name

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3

InChI Key

SBNYNTYNEJTMQO-UHFFFAOYSA-N

SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C

The exact mass of the compound 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (commonly known as IPNBSH, CAS: 6655-27-2) is a highly stable arenesulfonyl hydrazone derivative utilized fundamentally for the deoxygenation of unhindered alcohols, reductive transposition of allylic alcohols, and the synthesis of allenes from propargylic alcohols. Functioning as a stable surrogate for monoalkyl diazene precursors, it undergoes sequential Mitsunobu displacement or direct N-alkylation, followed by mild hydrolysis and fragmentation to expel dinitrogen. From a procurement and process-chemistry perspective, IPNBSH provides a critical advantage over parent hydrazides by offering extended shelf-life at ambient temperatures and eliminating the need for strict cryogenic handling during large-scale synthetic operations [1].

Generic substitution with the parent compound 2-nitrobenzenesulfonyl hydrazide (NBSH) or traditional tosylhydrazones introduces severe operational bottlenecks. NBSH is highly thermally sensitive, requiring strict cryogenic control (-30 °C to -15 °C) during the initial Mitsunobu displacement to prevent premature decomposition into 2-nitrobenzenesulfinic acid, which competitively consumes the alcohol substrate and drastically lowers yields. Conversely, while tosylhydrazones are stable, their decomposition requires harsh basic conditions and elevated temperatures that are incompatible with sensitive functional groups. IPNBSH resolves this dichotomy; the isopropylidene protecting group restricts the N-N-S bond angle (112.4° vs. 114.1° in NBSH), imparting robust thermal stability that allows the displacement step to proceed at room temperature, while still permitting mild, controlled in situ hydrolysis to trigger the desired low-temperature fragmentation [1].

Thermal Stability and Ambient Storage Viability

A critical procurement advantage of IPNBSH is its robust thermal stability in both solid state and solution, which drastically simplifies storage and handling. When heated in a 0.02 M DMSO-d6 solution at 50 °C for 30 minutes, IPNBSH exhibits no detectable decomposition. In stark contrast, the parent reagent NBSH undergoes approximately 60% fragmentation under identical conditions[1].

Evidence DimensionReagent decomposition at 50 °C (30 minutes)
Target Compound Data0% decomposition (IPNBSH)
Comparator Or Baseline~60% decomposition (NBSH)
Quantified Difference>60% absolute improvement in thermal stability
Conditions0.02 M solution in DMSO-d6 heated at 50 °C

Eliminates the requirement for cold-chain logistics and prevents reagent degradation during bulk storage or process delays.

Operational Temperature Window for Mitsunobu Displacement

The use of IPNBSH fundamentally shifts the energy requirements for the Mitsunobu displacement step in alcohol deoxygenation. While NBSH mandates strict cryogenic cooling between -30 °C and -15 °C to avoid premature fragmentation and side reactions, IPNBSH allows the identical transformation to proceed smoothly at 0 °C to 23 °C (room temperature), achieving high yields (e.g., 86% for the trans,trans-farnesol adduct) within 15 minutes [1].

Evidence DimensionRequired process temperature for displacement step
Target Compound Data0 °C to 23 °C (IPNBSH)
Comparator Or Baseline-30 °C to -15 °C (NBSH)
Quantified Difference30-40 °C increase in operational temperature
ConditionsMitsunobu reaction with DEAD and PPh3 in THF

Room-temperature processing significantly lowers energy costs and simplifies reactor engineering compared to strict cryogenic requirements.

Solvent Compatibility and Process Flexibility

Due to its enhanced thermal stability, IPNBSH provides significantly greater flexibility in solvent selection during scale-up. While the cryogenic requirements of NBSH largely restrict reactions to specific ethereal solvents like THF to maintain solubility and reactivity, IPNBSH has been quantitatively demonstrated to function efficiently in a broader range of industrial solvents, including toluene, fluorobenzene, and chlorobenzene, without compromising the yield of the displacement adduct [1].

Evidence DimensionViable solvent systems for displacement
Target Compound DataBroad compatibility (THF, toluene, fluorobenzene, chlorobenzene)
Comparator Or BaselineRestricted primarily to THF (NBSH)
Quantified DifferenceExpansion to non-ethereal, industrially preferred aromatic solvents
ConditionsMitsunobu displacement prior to hydrolysis

Enables integration into existing industrial solvent workflows and avoids the regulatory or recovery burdens associated with THF.

Compatibility with Direct N-Alkylation (Mitsunobu-Free Route)

Beyond standard Mitsunobu protocols, the thermal stability of IPNBSH enables a direct N-alkylation strategy that is inaccessible with NBSH. The sodium sulfonamide salt of IPNBSH can be directly alkylated with allylic bromides at ambient or elevated temperatures, followed by in situ hydrolysis to afford terminal alkenes via sigmatropic loss of dinitrogen. This pathway completely bypasses the need for DEAD and triphenylphosphine [1].

Evidence DimensionViability of direct base-mediated N-alkylation
Target Compound DataHigh yield of terminal alkenes via sodium sulfonamide alkylation
Comparator Or BaselineNBSH (incompatible due to base/heat-induced premature decomposition)
Quantified DifferenceEnables a 100% Mitsunobu-free synthetic route
ConditionsReaction of IPNBSH sodium salt with allylic bromides

Provides a highly atom-economical, cost-effective alternative to the Mitsunobu reaction for large-scale procurement and manufacturing.

Reductive Transposition of Allylic Alcohols

IPNBSH is the reagent of choice for the reductive 1,3-transposition of allylic alcohols to form specific alkene isomers. Because the intermediate monoalkyl diazene undergoes a predictable sigmatropic loss of dinitrogen, the reaction is highly stereospecific. The room-temperature stability of IPNBSH makes this process scalable and reproducible, avoiding the thermal degradation issues associated with NBSH[1].

Deoxygenation of Unhindered Aliphatic Alcohols

For the direct reduction of unhindered primary and secondary alcohols to alkanes, IPNBSH provides a mild, transition-metal-free alternative to Barton-McCombie deoxygenation. The ability to perform the initial Mitsunobu displacement at room temperature in solvents like toluene significantly streamlines the workflow for pharmaceutical intermediates [1].

Palladium-Catalyzed Synthesis of Monoalkyl Diazenes

IPNBSH serves as an effective diimide surrogate in palladium-catalyzed allylic substitution reactions. The potassium salt of IPNBSH reacts with π-allyl palladium complexes (derived from allylic carbonates) to form hydrazone adducts, which upon hydrolysis yield the desired reduction products. This expands its utility beyond Mitsunobu conditions into transition-metal catalysis[2].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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